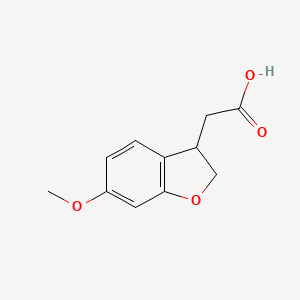

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

Overview

Description

“2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 93198-72-2 . It has a molecular weight of 208.21 and is a yellowish solid .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzofuran compounds are generally synthesized through unique free radical cyclization cascades . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The IUPAC name for this compound is (6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid . The InChI Code is 1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 47–51°C . Its 1H NMR (CDCl3, 300 MHz) is δ 2.64 (dd, 1H, J = 13.4, 4.2 Hz) 2.69–2.83 (m, 4H), 2.85 (dd, 1H, J = 13.2, 7.7 Hz), 3.05 (dd, 1H, J = 15.5, 7.7 Hz), 3.21–3.35 (m, 5H), 4.95–5.06 (m, 1H), 6.76–6.90 (m, 3H), 6.91–6.97 (m, 2H), 7.07–7.20 (m, 2H), 7.23–7.31 (m, 2H) . Its 13C NMR (CDCl3, 75 MHz) is δ 34.2, 49.1, 53.9, 63.2, 80.8, 109.7, 116.1, 119.7, 120.4, 124.9, 126.4, 128.1, 129.1, 151.4, 159.5 .Scientific Research Applications

Synthesis of Novel Compounds

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid and its derivatives have been utilized in the synthesis of novel polycyclic heteroaromatic compounds. These compounds include structures where the benzofuran ring is fused or bound to various heterocycles such as pyrido[1,4]benzothiazine, thiazole, and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines. Such syntheses employ versatile reaction strategies to create a wide array of novel compounds with potential applications in material science and pharmaceutical research (Patankar et al., 2008).

Photophysical Studies

Derivatives of this compound have been characterized for their photophysical properties. Studies involving solvatochromic and computational methods on novel benzofuran-3-acetic acid hydrazide derivatives have highlighted their potential as luminescent materials or fluorescent probes. These studies offer insights into their solvatochromic behavior, dipole moments, and the impact of solvent polarity on their fluorescence, pointing towards their utility in designing new materials for optical and electronic applications (Maridevarmath et al., 2019).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of closely related compounds, such as 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid, has been conducted. These studies involve techniques like FT-IR, FT-Raman, and NMR spectroscopy, combined with computational methods. The research contributes to a deeper understanding of the molecular properties, reactivity, and charge transfer mechanisms, aiding in the development of compounds with tailored electronic and optical properties for various scientific applications (Murthy et al., 2018).

Crystal Structure Analysis

Crystal structure analysis of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid reveals insights into the spatial arrangement and molecular interactions within these compounds. Understanding such interactions is crucial for the design and development of new materials and drugs, as it allows for the prediction of molecular behavior in various environments (Gowda et al., 2015).

Antimicrobial Evaluation

Research into derivatives of this compound also encompasses their antimicrobial evaluation. Novel compounds have been synthesized and tested for their effectiveness against various microbial strains. Such studies are foundational for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Noolvi et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzofuran compounds, including “2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid”, offer diverse opportunities for research, exploring their properties and investigating their potential uses in various scientific fields. They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , making these substances potential natural drug lead compounds .

Mechanism of Action

Target of Action

Benzofuran compounds, which include this compound, have been shown to have a wide range of biological and pharmacological activities . They have been used in the design of antimicrobial agents active towards different clinically approved targets .

Mode of Action

Benzofuran derivatives, including this compound, have been suggested to interact with various targets leading to a range of biological activities .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .

Result of Action

Benzofuran derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase may result in the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . The impact of this compound on cell signaling pathways, such as the inhibition of Src kinase, can lead to changes in gene expression and metabolic processes, ultimately affecting cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. For instance, the inhibition of Src kinase by this compound involves binding to the enzyme’s active site, preventing its phosphorylation activity . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for in vitro and in vivo studies . Over time, the effects of this compound on cellular function may vary, with potential long-term impacts on cell viability and proliferation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound can exhibit therapeutic effects, such as anti-tumor activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The metabolic pathways of this compound may include oxidation, reduction, and conjugation reactions . These processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXQPBXFERQVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93198-72-2 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93198-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

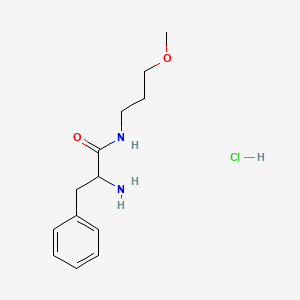

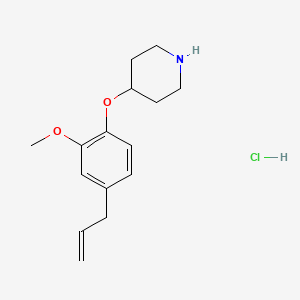

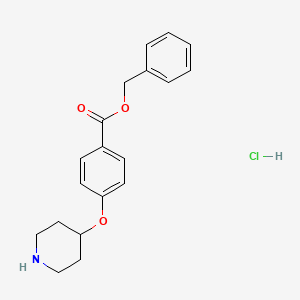

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)